molecular formula C19H14Br2N2O3 B3883488 N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide

N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No.: B3883488
M. Wt: 478.1 g/mol
InChI Key: UPBXBAGUKZQMAP-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide typically involves the reaction of 4,5-dibromofurfural with 2-hydroxy-2,2-diphenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The process involves the formation of a hydrazone linkage (C=N) through the condensation reaction between the aldehyde group of 4,5-dibromofurfural and the hydrazide group of 2-hydroxy-2,2-diphenylacetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The bromine atoms in the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols (R-SH).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted furan derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which can inhibit the activity of certain enzymes. The hydrazone linkage (C=N) plays a crucial role in its biological activity, allowing it to interact with various biomolecules through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide is unique due to the presence of the dibromofuran moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable metal complexes and exploring its potential as an antimicrobial agent .

Properties

IUPAC Name

N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Br2N2O3/c20-16-11-15(26-17(16)21)12-22-23-18(24)19(25,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,25H,(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBXBAGUKZQMAP-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC(=C(O3)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC(=C(O3)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.